molecular formula C13H14N2O3 B2425190 3-Isobutyramidobenzofuran-2-carboxamide CAS No. 898372-38-8

3-Isobutyramidobenzofuran-2-carboxamide

Cat. No. B2425190
CAS RN: 898372-38-8
M. Wt: 246.266
InChI Key: KFFDMFRQYDWNEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “3-Isobutyramidobenzofuran-2-carboxamide” involves the reaction between 2-ethoxybenzoic acid and isobutyryl chloride in the presence of a base, followed by a reaction with 3-aminobenzofuran-2-carboxylic acid. The final product is obtained after purification by column chromatography.


Molecular Structure Analysis

The molecular structure of “3-Isobutyramidobenzofuran-2-carboxamide” is influenced by its chemical composition and the arrangement of its atoms . The compound has a molecular formula of C9H8N2O2 .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds :

    • 3-Isobutyramidobenzofuran-2-carboxamide derivatives are used in the synthesis of biologically active compounds, particularly in creating fused heterocyclic derivatives with potential pharmaceutical interest. These compounds have been studied for their in vitro antimicrobial activity against various bacteria (Wardakhan, Elmegeed, & Manhi, 2005).
  • Development of PARP-1 Inhibitors :

    • Derivatives of 3-Isobutyramidobenzofuran-2-carboxamide have been explored in the synthesis and evaluation of inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), which are crucial in the development of cancer treatments. These studies involve a structure-based design strategy to improve the potency and selectivity of the compounds (Patel et al., 2014).
  • Ring Contracting Rearrangements in Organic Synthesis :

    • 3-Isobutyramidobenzofuran-2-carboxamide derivatives are involved in ring contracting rearrangements leading to the formation of other biologically relevant structures. These conversions are efficient and yield products without the need for further purification, contributing significantly to organic synthesis (Opatz & Ferenc, 2006).
  • Capillary Electrophoresis with Laser-Induced Fluorescence Detection :

    • Compounds related to 3-Isobutyramidobenzofuran-2-carboxamide, such as 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde, have been utilized in capillary electrophoresis for the detection of amino sugars. This method allows for highly sensitive detection of constituents in biological mixtures, demonstrating the compound's utility in analytical chemistry (Liu, Shirota, & Novotny, 1991).
  • Pd-Catalyzed C(sp3)-H Bond Activation :

    • Derivatives like isoxazole-3-carboxamide and oxazole-4-carboxamide, related to 3-Isobutyramidobenzofuran-2-carboxamide, have been used in Pd-catalyzed C(sp3)-H bond activation. This is significant in the field of organic chemistry for the synthesis of various gamma-substituted non-natural amino acids (Pasunooti et al., 2015).

properties

IUPAC Name

3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-7(2)13(17)15-10-8-5-3-4-6-9(8)18-11(10)12(14)16/h3-7H,1-2H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFDMFRQYDWNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutyramidobenzofuran-2-carboxamide

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